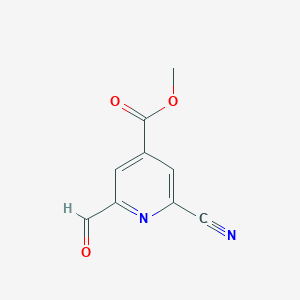
Methyl 2-cyano-6-formylisonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-cyano-6-formylisonicotinate is an organic compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol . This compound is characterized by the presence of a cyano group, a formyl group, and a methyl ester group attached to an isonicotinic acid core. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-cyano-6-formylisonicotinate typically involves the reaction of isonicotinic acid derivatives with cyanoacetates under specific conditions. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction can be carried out under solvent-free conditions or with the use of solvents like methanol or ethanol. The reaction temperature and time can vary, but typical conditions include heating at 70°C for several hours .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include steps such as recrystallization and purification using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-cyano-6-formylisonicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The cyano and formyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Methyl 2-cyano-6-carboxyisonicotinate.
Reduction: Methyl 2-amino-6-formylisonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-cyano-6-formylisonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of fine chemicals and as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-cyano-6-formylisonicotinate involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The formyl group can undergo nucleophilic addition reactions, and the ester group can be hydrolyzed under acidic or basic conditions . These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
Methyl 2-cyano-6-formylisonicotinate can be compared with other similar compounds, such as:
Methyl 2-formylisonicotinate: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
Methyl 2-cyanoisonicotinate: Lacks the formyl group, affecting its reactivity in oxidation and reduction reactions.
Methyl 6-formylisonicotinate: Lacks the cyano group, affecting its reactivity in nucleophilic addition reactions.
The presence of both the cyano and formyl groups in this compound makes it a versatile compound with unique reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C9H6N2O3 |
|---|---|
Peso molecular |
190.16 g/mol |
Nombre IUPAC |
methyl 2-cyano-6-formylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H6N2O3/c1-14-9(13)6-2-7(4-10)11-8(3-6)5-12/h2-3,5H,1H3 |
Clave InChI |
JLUCWULSBNWDJB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NC(=C1)C#N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


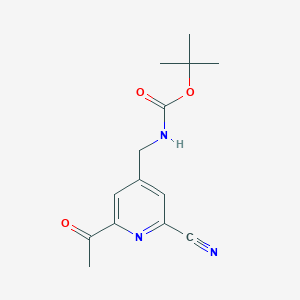
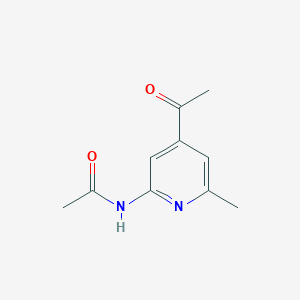
![6-{2-[(4-Amino-4-carboxybutyl)amino]-4H-imidazo[4,5-b]pyridin-4-yl}norleucine](/img/structure/B14852935.png)

![3-O-[5'''-O-feruloyl-beta-D-apiofuranosyl(1'''->2'')-beta-D-glucopyranosyl] rhamnocitrin](/img/structure/B14852941.png)

![7-Acetyl-2-(benzylthio)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14852955.png)
![(1S,2S,4R,8S,9S,11S,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-7,16-dione](/img/structure/B14852958.png)


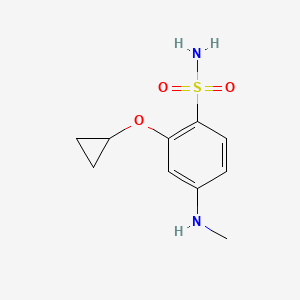
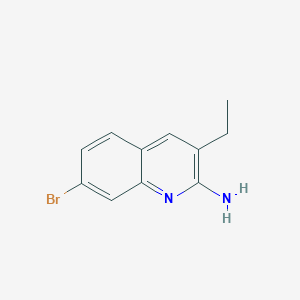
![(6S)-6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B14852977.png)

